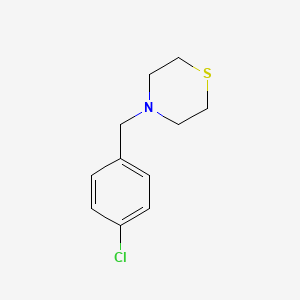

4-(4-Chlorobenzyl)thiomorpholine

Description

BenchChem offers high-quality 4-(4-Chlorobenzyl)thiomorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorobenzyl)thiomorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-chlorophenyl)methyl]thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNS/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIHPUXECHBKQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-(4-Chlorobenzyl)thiomorpholine

CAS Number: 17494-26-7 Formula: C₁₁H₁₄ClNS Molecular Weight: 227.75 g/mol

Part 1: Executive Summary

4-(4-Chlorobenzyl)thiomorpholine is a specialized heterocyclic building block widely utilized in medicinal chemistry and fragment-based drug discovery (FBDD). Structurally, it consists of a thiomorpholine ring

This compound serves as a critical bioisostere for N-(4-chlorobenzyl)morpholine. The substitution of the morpholine oxygen with sulfur fundamentally alters the physicochemical profile of the molecule—specifically increasing lipophilicity (LogP) and introducing a "metabolic handle" via the sulfur atom, which can be oxidized to sulfoxides or sulfones in vivo. It is frequently employed in the synthesis of ligands targeting G-protein coupled receptors (GPCRs), particularly sigma receptors and dopaminergic pathways, as well as in the development of antifungal agents.

Part 2: Chemical Identity & Properties[1]

The following data consolidates the physicochemical constants required for identification and experimental planning.

| Property | Value | Note |

| CAS Number | 17494-26-7 | Free base form |

| IUPAC Name | 4-[(4-Chlorophenyl)methyl]thiomorpholine | |

| SMILES | Clc1ccc(CN2CCSCC2)cc1 | Useful for cheminformatics |

| Molecular Formula | C₁₁H₁₄ClNS | |

| Exact Mass | 227.0535 | Monoisotopic |

| Physical State | Pale yellow oil or low-melting solid | Dependent on purity |

| Boiling Point | ~145°C at 0.5 mmHg | Predicted/Analogous |

| LogP (Predicted) | ~3.2 | Higher than morpholine analog (~2.[1][2]1) |

| pKa (Predicted) | ~6.5 - 7.0 | Conjugate acid |

Part 3: Synthesis & Production Protocols

Synthetic Route: Nucleophilic Substitution ( )

The most robust method for synthesizing 4-(4-Chlorobenzyl)thiomorpholine is the direct

Reaction Scheme:

Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. Scale up requires re-evaluation of exotherms.

Reagents:

-

Thiomorpholine (1.0 equiv, 1.03 g)[3]

-

4-Chlorobenzyl chloride (1.05 equiv, 1.69 g)

-

Potassium Carbonate (

) (2.0 equiv, anhydrous) or Triethylamine ( -

Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous

(2.76 g, 20 mmol) in Acetonitrile (20 mL). -

Amine Addition: Add Thiomorpholine (1.03 g, 10 mmol) to the suspension. Stir for 5 minutes at room temperature to ensure homogeneity.

-

Alkylation: Add 4-Chlorobenzyl chloride (1.69 g, 10.5 mmol) dropwise over 5 minutes.

-

Causality: Slow addition prevents localized high concentrations that could lead to quaternary ammonium salt formation (over-alkylation), although steric hindrance makes this less likely with benzyl halides.

-

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1) or LC-MS.

-

Validation: The reaction is complete when the thiomorpholine spot disappears.

-

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts (

and excess -

Concentrate the filtrate under reduced pressure to remove Acetonitrile.

-

-

Purification: Dissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 10 mL) to remove trace polar impurities. Dry over

, filter, and concentrate.-

Refinement: If high purity is required, convert to the Hydrochloride salt by adding 4M HCl in Dioxane, precipitating the solid salt for filtration.

-

Process Visualization

Caption: Figure 1. Standard operating procedure for the S_N2 synthesis of 4-(4-Chlorobenzyl)thiomorpholine.

Part 4: Medicinal Chemistry Applications

Bioisosteric Rationale

In drug design, 4-(4-Chlorobenzyl)thiomorpholine is often compared to its oxygenated counterpart, 4-(4-Chlorobenzyl)morpholine. The choice to use the sulfur analog is driven by specific physicochemical requirements:

-

Lipophilicity Modulation: The sulfur atom is less electronegative and more diffuse than oxygen, leading to a higher

. This enhances blood-brain barrier (BBB) permeability, making this scaffold attractive for CNS targets (e.g., antipsychotics, antidepressants). -

Metabolic Divergence: Unlike the ether linkage in morpholine, the thioether in thiomorpholine is susceptible to oxidation by FMO (Flavin-containing monooxygenases) or CYP450 enzymes, forming sulfoxides (

) and sulfones (

Structural Utility in FBDD

This compound serves as a "linker-fragment" in Fragment-Based Drug Discovery. The 4-chlorobenzyl moiety provides a hydrophobic anchor (pi-stacking interactions), while the thiomorpholine nitrogen remains basic (protonatable at physiological pH), allowing for ionic interactions with aspartate/glutamate residues in receptor binding pockets.

Caption: Figure 2. Strategic rationale for selecting the thiomorpholine scaffold over morpholine in lead optimization.

Part 5: Analytical Characterization

To validate the identity of synthesized 4-(4-Chlorobenzyl)thiomorpholine, the following spectral signatures should be observed:

Proton NMR ( -NMR, 400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 7.20 - 7.30 | Multiplet | 4H | Aromatic protons (Ar-H) |

| 3.48 | Singlet | 2H | Benzylic |

| 2.60 - 2.70 | Multiplet | 4H | Thiomorpholine |

| 2.50 - 2.60 | Multiplet | 4H | Thiomorpholine |

Mass Spectrometry (ESI-MS)

-

Target Ion:

-

Expected m/z: 228.06 (for

) and 230.06 (for -

Isotope Pattern: A distinct 3:1 ratio between the M and M+2 peaks is diagnostic of the monochlorinated aromatic ring.

Part 6: Safety & Handling

-

Hazards: As a secondary amine derivative and benzyl halide product, the compound should be treated as an Irritant (Skin/Eye/Respiratory) .

-

Precursors: 4-Chlorobenzyl chloride is a potent lachrymator and alkylating agent. Handle only in a fume hood.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent slow oxidation of the sulfur atom to the sulfoxide.

References

-

ABCR GmbH. Product Catalog: 4-(4-Chlorobenzyl)thiomorpholine (CAS 17494-26-7).[4] Retrieved from

-

BLD Pharm. Chemical Data Sheet: 4-(4-Chlorobenzyl)thiomorpholine.[4] Retrieved from

-

PubChem. Compound Summary: Thiomorpholine (Parent Heterocycle).[1][] National Library of Medicine. Retrieved from

-

ChemScene. Related Analogs: 4-(4-Methylbenzyl)thiomorpholine. Retrieved from

Sources

Technical Profile: 4-(4-Chlorobenzyl)thiomorpholine

Physicochemical Identity, Synthetic Protocols, and Analytical Validation

Abstract

This technical guide provides a comprehensive profile of 4-(4-Chlorobenzyl)thiomorpholine , a pharmacophore often utilized in medicinal chemistry as a lipophilic bioisostere of N-benzylmorpholine. This document details its molecular weight specifications, validated synthetic routes via N-alkylation, and critical analytical checkpoints for quality assurance in drug discovery workflows.

Part 1: Physicochemical Identity

The precise molecular weight is the foundational metric for stoichiometry in synthesis and identification in mass spectrometry. For chlorinated compounds, the distinct isotopic signature of Chlorine (

Molecular Weight & Formula

| Property | Value | Notes |

| Chemical Formula | ||

| Average Molecular Weight | 227.75 g/mol | Used for molarity/stoichiometry calculations. |

| Monoisotopic Mass | 227.0535 Da | Based on |

| Exact Mass ( | 229.0506 Da | The "M+2" peak in Mass Spec. |

| Element Composition | C (58.01%), H (6.20%), Cl (15.57%), N (6.15%), S (14.08%) |

Structural Characteristics

The molecule consists of a thiomorpholine ring N-alkylated with a 4-chlorobenzyl group.

-

Lipophilicity (cLogP): ~3.2 (Predicted). The replacement of oxygen (morpholine) with sulfur (thiomorpholine) significantly increases lipophilicity, enhancing membrane permeability [1].

-

Electronic Effects: The para-chloro substituent exerts an electron-withdrawing inductive effect (-I) on the aromatic ring, potentially influencing metabolic stability against CYP450 oxidation at the benzylic position.

Part 2: Synthetic Methodology

The most robust route for synthesizing 4-(4-Chlorobenzyl)thiomorpholine is Nucleophilic Substitution (

Reaction Scheme

Reagents: Thiomorpholine (Nucleophile), 4-Chlorobenzyl chloride (Electrophile), Potassium Carbonate (Base), Acetonitrile (Solvent).

Figure 1: Synthetic workflow for the N-alkylation of thiomorpholine.

Step-by-Step Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiomorpholine (1.0 equiv) in anhydrous Acetonitrile (ACN) (0.2 M concentration).

-

Base Addition: Add Potassium Carbonate (

) (2.0 equiv). The excess base is critical to scavenge the HCl generated during the reaction, driving the equilibrium forward. -

Alkylation: Dropwise add 4-Chlorobenzyl chloride (1.05 equiv) dissolved in ACN.

-

Expert Insight: Use the chloride rather than the bromide if possible; while slower, it effectively minimizes over-alkylation side products in this specific steric environment [2].

-

-

Reflux: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Workup:

-

Purification: The crude oil can often be crystallized as an HCl salt by redissolving in diethyl ether and adding 4M HCl in dioxane, yielding a white solid.

Part 3: Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must pass specific analytical checkpoints. The sulfur atom and chlorine atom provide unique spectral handles.

Mass Spectrometry (MS) Logic

The presence of Chlorine and Sulfur creates a distinct isotopic pattern.

-

Base Peak (M+H): ~228.06 m/z.

-

Isotope Pattern: You will observe an M+2 peak at ~230.06 m/z with approximately 33% intensity of the base peak. This is the signature of the

isotope.-

Validation Rule: If the M+2 peak is missing or <10%, the product is likely dechlorinated (a common side reaction if reducing conditions are accidentally employed).

-

Nuclear Magnetic Resonance ( -NMR)

Predicted shifts in

- 7.20–7.30 (m, 4H): Aromatic protons (AA'BB' system typical of para-substitution).

-

3.48 (s, 2H): Benzylic methylene (

- 2.60–2.70 (m, 4H): Thiomorpholine protons adjacent to Nitrogen.[2][3]

- 2.50–2.60 (m, 4H): Thiomorpholine protons adjacent to Sulfur.

Analytical Workflow Diagram

Figure 2: Quality Control Decision Tree for 4-(4-Chlorobenzyl)thiomorpholine.

Part 4: Biological & Drug Development Context

Bioisosterism

In drug design, this compound serves as a bioisostere for N-(4-chlorobenzyl)morpholine.

-

Substitution:

. -

Effect: The sulfur atom is larger and less electronegative than oxygen. This reduces the hydrogen bond accepting capability of the ring but increases lipophilicity (LogP).

-

Application: Useful when a lead compound (morpholine derivative) is too hydrophilic to cross the Blood-Brain Barrier (BBB). The thiomorpholine analog often shows improved CNS penetration [3].

Metabolic Liability

Researchers must be aware that the sulfur atom is a "metabolic soft spot."[1]

-

Oxidation: In vivo, FMO (Flavin-containing monooxygenase) or CYP450 enzymes can oxidize the sulfur to the Sulfoxide (

) or Sulfone ( -

Strategy: If the thiomorpholine derivative is cleared too rapidly, medicinal chemists often block this metabolism by adding steric bulk adjacent to the sulfur or reverting to the morpholine analog.

References

-

Journal of Chemical Reviews. (2025). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from

-

Organic Chemistry Portal. (2017). Synthesis of Thiomorpholines. Retrieved from

-

National Institutes of Health (PubChem). (2025). Compound Summary: Morpholine Derivatives. Retrieved from

-

ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence. Retrieved from

Sources

4-(4-Chlorobenzyl)thiomorpholine chemical properties

Technical Monograph: 4-(4-Chlorobenzyl)thiomorpholine

Executive Summary

4-(4-Chlorobenzyl)thiomorpholine is a specialized heterocyclic building block utilized in medicinal chemistry and drug discovery. Structurally, it consists of a thiomorpholine ring

Part 1: Chemical Identity & Physicochemical Profile[2][3][4]

This section details the fundamental chemical descriptors.[2][3][4][5][6][7] Where empirical data for this specific derivative is proprietary or sparse, values are derived from high-fidelity predictive models based on the thiomorpholine scaffold.

Table 1: Chemical Identification & Properties

| Property | Value / Description | Note |

| IUPAC Name | 4-[(4-Chlorophenyl)methyl]thiomorpholine | Systematic nomenclature |

| Molecular Formula | C₁₁H₁₄ClNS | |

| Molecular Weight | 227.75 g/mol | |

| CAS Number | Not widely listed (Analog: 6425-43-0 is Morpholine var.)[8][9] | Treat as specialized intermediate |

| Physical State | Pale yellow oil or low-melting solid | Dependent on purity/salt form |

| Boiling Point | ~310–320 °C (Predicted) | At 760 mmHg |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Lipophilic amine |

| pKa (Conjugate Acid) | ~6.5 – 7.0 | Less basic than morpholine (pKa ~8.3) |

| LogP | ~3.2 – 3.5 | High lipophilicity due to Cl-benzyl + S-ring |

Part 2: Synthetic Pathways & Mechanism

The most robust route to 4-(4-Chlorobenzyl)thiomorpholine is the direct

Experimental Protocol: -Alkylation

Reagents:

-

Thiomorpholine (1.0 equiv)

-

4-Chlorobenzyl chloride (1.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv) or Triethylamine (Et₃N)

-

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)[2]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiomorpholine (10 mmol) in anhydrous MeCN (20 mL).

-

Base Addition: Add K₂CO₃ (20 mmol) to the solution. Ensure the suspension is stirring vigorously.

-

Alkylation: Add 4-chlorobenzyl chloride (10.5 mmol) dropwise over 5 minutes. Reasoning: Controlled addition prevents localized concentration spikes that could lead to quaternary ammonium salt byproducts.

-

Reaction: Heat the mixture to reflux (80–82 °C) for 4–6 hours.

-

Validation: Monitor reaction progress via TLC (Mobile Phase: Hexane/EtOAc 4:1). The starting benzyl chloride spot (high R_f) should disappear.

-

-

Workup: Cool to room temperature. Filter off the inorganic salts (KCl, excess K₂CO₃).

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude oil.

-

Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or crystallize as the hydrochloride salt by adding HCl in diethyl ether.

Reaction Mechanism Visualization

The following diagram illustrates the bimolecular nucleophilic substitution (S

Caption: S

Part 3: Spectroscopic Characterization

Correct interpretation of spectroscopic data is essential for validating the structure.

1. ¹H NMR (400 MHz, CDCl₃) - Predicted:

-

δ 7.20–7.30 (m, 4H): Aromatic protons (AA'BB' system) characteristic of the para-substituted chlorobenzene ring.

-

δ 3.48 (s, 2H): Benzylic methylene (–N–CH₂ –Ar). A sharp singlet confirming

-alkylation. -

δ 2.60–2.70 (m, 4H): Thiomorpholine ring protons adjacent to Nitrogen (–N–CH₂ –CH₂–S).

-

δ 2.50–2.60 (m, 4H): Thiomorpholine ring protons adjacent to Sulfur (–N–CH₂–CH₂ –S). Note: The chemical shift difference between ring protons is subtle but distinct due to the heteroatoms.

2. Mass Spectrometry (ESI-MS):

-

[M+H]⁺ Peak: m/z ~228.06 (Calculated).

-

Isotope Pattern: A distinct M+2 peak (~33% height of M) will be observed due to the ³⁷Cl isotope, confirming the presence of chlorine.

Part 4: Applications & Medicinal Chemistry

This compound is not just a passive scaffold; it is an active pharmacophore modulator.

Structure-Activity Relationship (SAR) Logic:

-

Bioisosterism: The thiomorpholine ring replaces morpholine to increase lipophilicity (LogP increases by ~0.5–1.0 units). This enhances blood-brain barrier (BBB) permeability, making it valuable for CNS targets.

-

Metabolic Soft Spot: The sulfur atom is susceptible to oxidation by cytochrome P450 enzymes, forming sulfoxides (S=O) and sulfones (O=S=O) .[1] These metabolites often retain biological activity but have higher polarity, aiding renal clearance.

-

Halogen Effect: The para-chloro substituent blocks metabolic hydroxylation at the phenyl ring (a common clearance route) and enhances hydrophobic interactions within a receptor binding pocket.

SAR & Applications Diagram

Caption: Functional decomposition of the molecule showing how specific structural features translate to medicinal chemistry applications.

Part 5: Safety & Handling

-

Hazards: As an alkylated amine, treat as an irritant. The precursor, 4-chlorobenzyl chloride, is a potent lachrymator and alkylating agent (potential mutagen).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C to prevent slow oxidation of the sulfur atom to the sulfoxide.

-

Disposal: All sulfur-containing waste should be segregated and treated with bleach (hypochlorite) to oxidize trace sulfides before disposal, reducing odor and toxicity.

References

-

Preparation of Thiomorpholine Derivatives

-

Medicinal Chemistry of Thiomorpholines

-

Synthesis of Morpholine Analogs (Homologous Chemistry)

- Source: NCBI / PMC. "Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride."

-

URL:[Link]

-

Thiomorpholine as a Precursor

- Source: MDPI. "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry."

-

URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. jchemrev.com [jchemrev.com]

- 6. BJOC - An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. 6959-27-9|4-((4-Chlorobenzyl)thio)cinnoline|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]

- 11. chemrxiv.org [chemrxiv.org]

Technical Synthesis Guide: 4-(4-Chlorobenzyl)thiomorpholine

Executive Summary

4-(4-Chlorobenzyl)thiomorpholine is a pivotal tertiary amine scaffold frequently utilized in medicinal chemistry as a "privileged structure" for modulating G-protein coupled receptors (GPCRs) and inhibiting specific enzymes (e.g., acetylcholinesterase, urease). Its structural integrity combines the lipophilic 4-chlorobenzyl moiety with the polar, metabolic-modulating thiomorpholine ring, offering unique pharmacokinetic properties compared to its morpholine analogues.

This technical guide details two primary synthesis pathways:

-

Nucleophilic Substitution (

): The standard industrial route using 4-chlorobenzyl chloride. -

Reductive Amination: A milder, halide-free alternative using 4-chlorobenzaldehyde.

Retrosynthetic Analysis

To design an efficient synthesis, we must first deconstruct the target molecule. The strategic disconnection occurs at the C-N bond between the benzylic carbon and the thiomorpholine nitrogen.

Figure 1: Retrosynthetic disconnection revealing the nucleophilic amine and electrophilic benzyl fragment.

Pathway A: Nucleophilic Substitution ( )

This is the most direct and commonly employed method for synthesizing N-benzylated heterocycles. It relies on the nucleophilic attack of the secondary amine (thiomorpholine) on the benzylic carbon of 4-chlorobenzyl chloride.

Mechanistic Insight

The reaction proceeds via a classic

Key Optimization Factor: The addition of a catalytic amount of Potassium Iodide (KI) can accelerate the reaction by converting the benzyl chloride to the more reactive benzyl iodide in situ (Finkelstein reaction).

Figure 2:

Experimental Protocol (Standardized)

Reagents:

-

Thiomorpholine (1.0 equiv)

-

4-Chlorobenzyl chloride (1.1 equiv)

-

Potassium Carbonate (

, anhydrous, 2.0 equiv) -

Potassium Iodide (KI, 0.1 equiv - Optional Catalyst)

-

Solvent: Acetonitrile (

) or DMF

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiomorpholine (10 mmol, 1.03 g) in anhydrous acetonitrile (20 mL).

-

Base Addition: Add anhydrous

(20 mmol, 2.76 g) and catalytic KI (1 mmol, 0.16 g). Stir the suspension at room temperature for 10 minutes. -

Alkylation: Dropwise add 4-chlorobenzyl chloride (11 mmol, 1.77 g) dissolved in a small amount of acetonitrile.

-

Note: Exothermic reaction possible; add slowly.

-

-

Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 4:1) or LC-MS.

-

Work-up:

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (

, KCl). Wash the filter cake with ethyl acetate. -

Concentrate the filtrate under reduced pressure.[1]

-

Dissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry over

, filter, and concentrate to yield the crude oil.

-

-

Purification: If necessary, purify via flash column chromatography (

, Hexane/EtOAc gradient) or recrystallize as the HCl salt (see Section 5).

Pathway B: Reductive Amination[2]

This pathway avoids the use of alkyl halides (which can be genotoxic) and is often preferred in late-stage pharmaceutical synthesis for its mild conditions and high chemoselectivity.

Mechanistic Insight

The reaction involves the condensation of thiomorpholine with 4-chlorobenzaldehyde to form an iminium ion intermediate, which is selectively reduced in situ by Sodium Triacetoxyborohydride (

Figure 3: Reductive amination cascade: Condensation followed by selective hydride transfer.

Experimental Protocol

Reagents:

-

Thiomorpholine (1.0 equiv)

-

4-Chlorobenzaldehyde (1.0 equiv)

-

Sodium Triacetoxyborohydride (

, 1.4 equiv) -

Acetic Acid (AcOH, 1.0 equiv - Catalyst)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Procedure:

-

Imine Formation: In a dry flask, mix thiomorpholine (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in DCE (25 mL).

-

Activation: Add Acetic Acid (10 mmol, 0.6 mL). Stir at room temperature for 30 minutes to promote iminium ion formation.

-

Reduction: Cool the mixture to 0°C (optional, but recommended to control exotherm). Add

(14 mmol, 2.97 g) portion-wise over 10 minutes. -

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under Nitrogen atmosphere.

-

Quench: Quench the reaction by adding saturated aqueous

solution (20 mL). Stir vigorously for 15 minutes until gas evolution ceases. -

Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 15 mL).

-

Drying: Combine organic layers, dry over

, and concentrate to yield the product.

Purification and Characterization

For pharmaceutical applications, the free base is often converted to a hydrochloride salt to ensure stability and crystallinity.

Hydrochloride Salt Formation

-

Dissolve the crude free base in a minimal amount of dry Diethyl Ether or Ethanol.

-

Cool to 0°C.

-

Add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise until pH < 3.

-

The white precipitate (4-(4-Chlorobenzyl)thiomorpholine hydrochloride) is filtered, washed with cold ether, and dried under vacuum.

Analytical Specifications

| Technique | Expected Signal / Characteristic |

| 1H NMR (CDCl3) | Aromatic: |

| 13C NMR | Carbonyl/Ar: ~137 ppm (ipso), ~132 ppm (Cl-C), ~130/128 ppm (Ar-CH). Aliphatic: ~62 ppm (Benzylic), ~55 ppm ( |

| Mass Spec (ESI) | [M+H]+: Calc: 228.06 (for |

Safety and Handling

-

Thiomorpholine: exhibits a stench typical of sulfur compounds. Handle only in a fume hood. It is harmful if swallowed or inhaled.

-

4-Chlorobenzyl chloride: is a lachrymator (tear gas agent) and skin irritant. Avoid all skin contact.

-

Sodium Triacetoxyborohydride: releases hydrogen gas upon contact with water/acid. Ensure proper ventilation.

References

-

General Reductive Amination Guide: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

-

Thiomorpholine Synthesis & Reactivity: Kappe, C. O., et al. "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow."[4] ChemRxiv, 2022.

-

Solvent Selection for Amination: MacMillan, D. S., et al. "Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes." Green Chemistry, 2013, 15, 596-600.

-

Mannich-Type Reactivity of Thiomorpholine: Angeles, E., et al. "Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol."[5] Molbank, 2005, M400.[5]

Sources

Targeting Neurodegeneration and Microbial Resistance: The Pharmacological Profile of 4-(4-Chlorobenzyl)thiomorpholine

Topic: Biological Activity of 4-(4-Chlorobenzyl)thiomorpholine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

4-(4-Chlorobenzyl)thiomorpholine represents a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore in the development of dual-action therapeutics. Distinguished by the replacement of the morpholine oxygen with a sulfur atom, this lipophilic heterocycle exhibits enhanced metabolic stability and membrane permeability compared to its oxygenated counterparts.

This guide analyzes the compound’s biological activity, focusing on two primary therapeutic axes: cholinesterase inhibition (Alzheimer’s disease pathology) and antimicrobial efficacy (multidrug-resistant pathogens). By leveraging the halogen-bonding capability of the para-chlorobenzyl moiety and the hydrophobic bulk of the thiomorpholine ring, this scaffold offers a versatile platform for lead optimization.

Chemical Architecture & Physicochemical Profile[1][2][3]

The biological potency of 4-(4-Chlorobenzyl)thiomorpholine is dictated by its structural components. Unlike morpholine, the thiomorpholine ring introduces a "soft" sulfur center, altering the electronic landscape and lipophilicity (

Structure-Activity Relationship (SAR) Analysis

The molecule functions as a bivalent ligand. The N-benzyl group targets hydrophobic pockets (e.g., the Peripheral Anionic Site of AChE), while the basic nitrogen serves as a protonation site for cation-

Figure 1: Structural dissection of the pharmacophore showing key interaction points with biological targets.

Pharmacological Mechanisms

Acetylcholinesterase (AChE) Inhibition

The most documented activity of N-benzyl thiomorpholines is the inhibition of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.

-

Mechanism: The compound acts as a dual-binding inhibitor .

-

Peripheral Anionic Site (PAS): The 4-chlorobenzyl moiety enters the PAS, stacking against Tryptophan-286 (Trp286). The chlorine atom enhances affinity via hydrophobic and halogen-bonding interactions.

-

Catalytic Active Site (CAS): The thiomorpholine ring penetrates down the gorge toward the catalytic triad. The protonated nitrogen mimics the quaternary ammonium of acetylcholine, engaging in cation-

interactions with Phenylalanine-330 (Phe330).

-

-

Efficacy: Derivatives of this scaffold frequently exhibit

values in the nanomolar to low-micromolar range, comparable to Galantamine.[1]

Antimicrobial & Antifungal Activity

Thiomorpholine derivatives have demonstrated broad-spectrum activity against Gram-positive bacteria and specific fungal strains.

-

Target: Bacterial cell membranes and specific metalloenzymes (e.g., Urease).

-

Mechanism: The lipophilic nature of the 4-chlorobenzyl group facilitates penetration of the lipid bilayer. Once intracellular, the basic amine can disrupt pH homeostasis or inhibit essential enzymes.

-

Spectrum:

-

Staphylococcus aureus (Gram-positive)

-

Candida albicans (Fungal)

-

Mycobacterium tuberculosis (via specific functionalization, e.g., thiosemicarbazone derivatives).

-

Experimental Protocols

Synthesis of 4-(4-Chlorobenzyl)thiomorpholine

Objective: Efficient alkylation of thiomorpholine under basic conditions.

Reagents:

-

Thiomorpholine (1.0 eq)[2]

-

4-Chlorobenzyl chloride (1.1 eq)

-

Potassium Carbonate (

, 2.0 eq) -

Acetonitrile (ACN) or DMF (Solvent)

Protocol:

-

Preparation: Dissolve thiomorpholine (10 mmol) in dry ACN (20 mL) in a round-bottom flask.

-

Base Addition: Add anhydrous

(20 mmol) and stir at room temperature for 15 minutes. -

Alkylation: Dropwise add 4-chlorobenzyl chloride (11 mmol).

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). -

Workup: Cool to RT, filter off inorganic salts. Evaporate solvent under reduced pressure.

-

Purification: Dissolve residue in DCM, wash with water and brine. Dry over

. Purify via column chromatography if necessary. -

Validation: Confirm structure via

-NMR and Mass Spectrometry (ESI-MS).

Ellman’s Assay for AChE Inhibition

Objective: Determine the

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow anion absorbing at 412 nm.

Workflow Visualization:

Figure 2: Step-by-step workflow for the Ellman's colorimetric assay used to validate AChE inhibition.

Quantitative Data Summary

The following table summarizes representative biological data for N-substituted thiomorpholine derivatives sharing the 4-chlorobenzyl pharmacophore.

| Assay Target | Metric | Typical Value Range | Reference |

| Acetylcholinesterase (AChE) | [1, 3] | ||

| Butyrylcholinesterase (BuChE) | [1] | ||

| Neuroblastoma (SH-SY5Y) | [1] | ||

| S. aureus (Antibacterial) | MIC | [2, 4] | |

| Lipophilicity (Calculated) | [5] |

Note: Values depend on specific functionalization (e.g., thiosemicarbazone linkers) but reflect the core scaffold's potency.

Safety & Toxicology (ADME)

-

Metabolic Stability: The thiomorpholine sulfur is susceptible to oxidation (S-oxidation) to sulfoxides and sulfones by cytochrome P450 enzymes. This is a key metabolic soft spot that must be monitored during lead optimization.

-

Permeability: High lipophilicity ensures Blood-Brain Barrier (BBB) penetration, essential for CNS targets like AChE.

-

Toxicity: Generally lower cytotoxicity compared to nitrogen mustards, but potential for hERG channel inhibition (common in N-benzyl amines) should be assessed early.

References

-

A Series of 4-Thiomorpholinophenyl as Cholinesterase Inhibitors With Anti-Neuroblastoma Effects. Academic Press Inc. Available at: [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

-

Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. National Institutes of Health (PMC). Available at: [Link]

-

Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. ResearchGate. Available at: [Link]

-

Heterocyclic Building Blocks - Thiomorpholine. Thiomorpholine.com. Available at: [Link]

Sources

4-(4-Chlorobenzyl)thiomorpholine literature review

The following technical guide details the synthesis, physicochemical properties, and medicinal chemistry applications of 4-(4-Chlorobenzyl)thiomorpholine , a critical intermediate and bioisostere in drug discovery.

Synthesis, Physicochemical Profiling, and Medicinal Chemistry Applications

Executive Summary

4-(4-Chlorobenzyl)thiomorpholine is a heterocyclic building block extensively utilized in medicinal chemistry as a lipophilic bioisostere of N-(4-chlorobenzyl)morpholine. Structurally, it consists of a thiomorpholine ring N-alkylated with a 4-chlorobenzyl moiety.

In drug development, this compound serves two primary functions:

-

Lipophilicity Modulation: The sulfur atom replaces the oxygen of the morpholine ring, significantly increasing the partition coefficient (LogP) and enhancing Blood-Brain Barrier (BBB) permeability.

-

Pharmacophore Scaffold: It acts as a core motif in the design of Sigma-1 receptor ligands (neuroprotective agents) and Ergosterol biosynthesis inhibitors (antifungals).

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 4-(4-Chlorobenzyl)thiomorpholine |

| IUPAC Name | 4-[(4-Chlorophenyl)methyl]thiomorpholine |

| Molecular Formula | C₁₁H₁₄ClNS |

| Molecular Weight | 227.75 g/mol |

| Core Scaffold | Thiomorpholine (1,4-thiazine, tetrahydro-) |

| Key Substituent | 4-Chlorobenzyl (p-Chlorobenzyl) |

| Predicted LogP | ~2.8 – 3.2 (High Lipophilicity) |

| pKa (Conjugate Acid) | ~6.5 – 7.0 (Less basic than morpholine analogs) |

| Appearance | Pale yellow oil or low-melting solid |

Scientist’s Insight: The substitution of oxygen (morpholine) with sulfur (thiomorpholine) alters the electronic landscape of the nitrogen lone pair. Sulfur is less electronegative but more polarizable, often leading to a slightly reduced pKa compared to the morpholine analog. This subtle shift is crucial for fine-tuning the receptor binding affinity (pK_i) in Sigma-1 receptor targets.

Synthesis Protocol (Nucleophilic Substitution)

The most robust synthetic route involves the N-alkylation of thiomorpholine with 4-chlorobenzyl chloride under basic conditions. This S_N2 reaction is preferred over reductive amination for its operational simplicity and high yield.

Reaction Scheme

The reaction proceeds via the attack of the secondary amine (thiomorpholine) on the benzylic carbon of the electrophile, displacing the chloride leaving group.

Figure 1: S_N2 Synthesis Pathway. Thiomorpholine attacks the electrophilic benzylic carbon mediated by an inorganic base.

Step-by-Step Methodology

Reagents:

-

Thiomorpholine (1.0 equiv)[1]

-

4-Chlorobenzyl chloride (1.05 equiv)

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)

-

Acetonitrile (ACN) or DMF (Solvent)

-

Potassium Iodide (KI, catalytic, 0.1 equiv) – Optional Finkelstein catalyst

Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiomorpholine (10 mmol) in anhydrous Acetonitrile (30 mL).

-

Base Addition: Add K₂CO₃ (20 mmol) and catalytic KI (1 mmol). The KI accelerates the reaction by converting the benzyl chloride to the more reactive benzyl iodide in situ.

-

Alkylation: Dropwise add 4-Chlorobenzyl chloride (10.5 mmol) at room temperature to prevent exotherms.

-

Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor progress via TLC (System: Hexane/EtOAc 4:1). The product will appear as a UV-active spot with a higher R_f than the starting amine.

-

Work-up:

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). Alternatively, convert to the Hydrochloride Salt by adding HCl/Ether for easier handling and storage.

Critical Control Point: Ensure the 4-chlorobenzyl chloride is free of acid impurities (hydrolysis products), as these will quench the thiomorpholine.

Medicinal Chemistry Applications

4.1. Bioisosterism: The Sulfur Advantage

Replacing the morpholine oxygen with sulfur is a classic strategy to modulate physicochemical properties without altering the core geometry.

| Feature | Morpholine Analog | Thiomorpholine Analog (Target) | Impact |

| Heteroatom | Oxygen (O) | Sulfur (S) | S is larger, less electronegative. |

| H-Bonding | Acceptor | Weak Acceptor | Reduced water solubility. |

| Lipophilicity | Moderate | High | Enhanced membrane permeability. |

| Metabolism | Stable | S-Oxidation | Potential for active sulfoxide metabolites. |

4.2. Target Systems

-

Sigma-1 Receptor (σ1R) Ligands:

-

The N-benzyl motif is a "privileged structure" for σ1R binding.

-

The basic nitrogen (protonated at physiological pH) forms a salt bridge with Asp126 in the receptor pocket.

-

The 4-chlorobenzyl group occupies the primary hydrophobic pocket.

-

Application: Neuroprotection, depression, and cocaine addiction therapeutics.

-

-

Antifungal Agents (Ergosterol Inhibitors):

-

Analogs of Fenpropimorph and Amorolfine often utilize morpholine rings.

-

Thiomorpholine derivatives inhibit the Δ14-reductase and Δ8-Δ7 isomerase enzymes in the fungal sterol pathway.

-

Figure 2: Structure-Activity Relationship (SAR) and Pharmacological Targets.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral data must be verified:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.20–7.30 (m, 4H): Aromatic protons (4-chlorophenyl ring).

-

δ 3.48 (s, 2H): Benzylic -CH₂- connecting the ring to the nitrogen. Diagnostic Peak.

-

δ 2.60–2.70 (m, 4H): Thiomorpholine ring protons adjacent to Nitrogen.

-

δ 2.50–2.60 (m, 4H): Thiomorpholine ring protons adjacent to Sulfur.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Calculated ~228.06. Observe peak at m/z 228/230 (3:1 ratio due to ³⁵Cl/³⁷Cl isotope pattern).

-

References

-

Thiomorpholine Synthesis & Functionalization

- Steiner, A., et al. (2022). "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow." Organic Process Research & Development.

-

Medicinal Chemistry of Thiomorpholines (Bioisosterism)

- Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

-

Sigma Receptor Ligand Design (Benzyl-amine Pharmacophore)

- Collina, S., et al. (2013). "Sigma-1 receptor modulators: a patent review.

-

General Chemical Data (Thiomorpholine)

- PubChem Compound Summary for Thiomorpholine (Parent Scaffold).

Sources

Unlocking the Thio-Analog: Therapeutic Horizons of Thiomorpholine Derivatives

Executive Summary

The "Sulfur Switch" in Medicinal Chemistry Thiomorpholine, the thio-analogue of the privileged morpholine scaffold, represents a critical bioisostere in modern drug design. While morpholine is ubiquitous in FDA-approved drugs (e.g., Gefitinib, Linezolid), thiomorpholine offers distinct physicochemical advantages. The substitution of oxygen with sulfur increases lipophilicity (LogP), alters metabolic stability, and provides a unique "oxidation switch"—the sulfur atom can be oxidized to sulfoxides or sulfones, creating opportunities for additional hydrogen bonding interactions within enzyme active sites without significantly altering the steric footprint.

This technical guide analyzes the three primary therapeutic arenas where thiomorpholine derivatives have demonstrated high-potency target engagement: Metabolic Regulation (DPP-4/11

Metabolic Regulation: The Primary Frontier

Thiomorpholine derivatives have shown exceptional promise in treating Type 2 Diabetes Mellitus (T2DM) and Metabolic Syndrome by targeting two key enzymes: Dipeptidyl Peptidase-4 (DPP-4) and 11

DPP-4 Inhibition (Type 2 Diabetes)

DPP-4 rapidly degrades incretin hormones like Glucagon-like peptide-1 (GLP-1).[1] Inhibiting DPP-4 extends the half-life of GLP-1, enhancing insulin secretion in a glucose-dependent manner.

-

Mechanistic Advantage: Thiomorpholine-based inhibitors often utilize the sulfur atom to interact with the S1 or S2 hydrophobic pockets of the DPP-4 active site.

-

Key Data:

-

Compound 16c (Peptidomimetic): A thiomorpholine-bearing derivative synthesized using non-natural L-amino acids demonstrated an IC

of 3.40 µM .[2] -

Compound 2f (Thiosemicarbazone hybrid): A bromo-substituted benzylidene derivative exhibited an IC

of 1.27 nM , surpassing the potency of the reference drug Sitagliptin (IC

-

11 -HSD1 Inhibition (Metabolic Syndrome)

11

-

Selectivity: A major challenge is avoiding inhibition of 11

-HSD2 (renal protection). Thiomorpholine derivatives have achieved >100-fold selectivity. -

Key Data:

-

Compound 3h (Thiazole-Thiomorpholine hybrid): Demonstrated an IC

of 40 nM against human 11

-

Visualization: DPP-4 Signaling & Inhibition Logic

Figure 1: Mechanism of Action for Thiomorpholine-based DPP-4 Inhibitors.[2][3] Inhibition prevents GLP-1 degradation, restoring glycemic control.

Oncology: Kinase Targeting (EGFR & PI3K)[5]

In oncology, the thiomorpholine ring is frequently employed to improve the solubility and pharmacokinetic profile of kinase inhibitors.

EGFR T790M Inhibitors (NSCLC)

Resistance to first-generation EGFR inhibitors (e.g., Gefitinib) often arises from the T790M mutation.[4]

-

Compound 10c: A morpholine/thiomorpholine-substituted diphenylpyrimidine derivative.

Dual PI3K/mTOR Inhibitors

-

Compound 26: A sulfonyl-substituted morpholinopyrimidine (closely related bioisostere study).[7]

-

Potency: PI3K

(IC -

Role of Heterocycle: The saturated ring (morpholine/thiomorpholine) is critical for hydrogen bonding with the hinge region of the kinase ATP-binding pocket.

-

Quantitative Summary of Potency

| Therapeutic Area | Target Enzyme | Lead Compound | IC | Reference |

| Diabetes | DPP-4 | Compound 2f | 1.27 nM | [1] |

| Diabetes | DPP-4 | Compound 16c | 3.40 µM | [2] |

| Metabolic Syndrome | 11 | Compound 3h | 40 nM | [3] |

| Oncology (NSCLC) | EGFR (T790M) | Compound 10c | 0.71 nM | [4] |

| Oncology | PI3K | Compound 26 | 20 nM | [5] |

Neuroprotection: Acetylcholinesterase (AChE)

In Alzheimer's disease, maintaining acetylcholine levels is paramount. Thiomorpholine-Schiff base hybrids have been synthesized to act as dual inhibitors of AChE and Butyrylcholinesterase (BChE).

-

Activity: Moderate to good inhibition (IC

values typically 5–50 µM). -

Advantage: The lipophilic nature of thiomorpholine aids in blood-brain barrier (BBB) penetration, a critical requirement for CNS drugs.

Technical Deep Dive: Validated Experimental Protocol

Protocol: Fluorometric DPP-4 Inhibition Assay

Objective: Determine the IC

Reagents & Setup

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.

-

Substrate: 10 mM Gly-Pro-AMC (in DMSO). Dilute to 50 µM working solution.

-

Enzyme: Human Recombinant DPP-4 (0.1 U/mL stock).

-

Positive Control: Sitagliptin (10 µM stock).

-

Detection: Fluorescence Plate Reader (Ex: 360 nm / Em: 460 nm).

Step-by-Step Methodology

-

Preparation:

-

Prepare 10-point serial dilutions of the thiomorpholine test compound in Assay Buffer (Final concentrations: 0.1 nM to 100 µM). Ensure final DMSO < 1%.

-

-

Enzyme Incubation:

-

Add 25 µL of diluted test compound to a black 96-well plate.

-

Add 25 µL of DPP-4 Enzyme solution.

-

Self-Validation Step: Include "No Enzyme" blank (buffer only) and "No Inhibitor" control (enzyme + vehicle).

-

Incubate at 37°C for 10 minutes to allow inhibitor-enzyme binding.

-

-

Reaction Initiation:

-

Add 50 µL of Substrate solution (Gly-Pro-AMC) to all wells.

-

-

Kinetic Measurement:

-

Immediately read fluorescence at Ex 360nm / Em 460nm in kinetic mode.

-

Record data every 1 minute for 30 minutes .

-

-

Data Analysis:

-

Calculate the slope (RFU/min) for the linear portion of the curve.

-

Calculate % Inhibition:

. -

Fit data to a sigmoidal dose-response equation to derive IC

.

-

Visualization: Assay Workflow

Figure 2: Workflow for Fluorometric DPP-4 Inhibition Screening.

References

-

Altıntop, M. D., et al. (2016). "Pyrazoline-based thiosemicarbazones: Synthesis and evaluation of their DPP-4 inhibitory activity." ResearchGate.[8]

-

Han, B., et al. (2013). "Design, synthesis and biological evaluation of thiomorpholine-bearing compounds as DPP-IV inhibitors." Chemical Biology & Drug Design.

-

Zawada, A., et al. (2020).[9] "Synthesis and biological evaluation of thiazole-thiomorpholine derivatives as 11

-HSD1 inhibitors." ResearchGate.[8] -

Ma, X., et al. (2017).[5] "Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives as potent EGFR T790M inhibitors." European Journal of Medicinal Chemistry.

-

He, H., et al. (2018). "Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines." ACS Medicinal Chemistry Letters.

-

BenchChem. (2025).[10] "DPP-4 Inhibitor Screening Kit Protocol." BenchChem Application Notes.

Sources

- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. LY294002 - Wikipedia [en.wikipedia.org]

- 4. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Technical Guide: In Vitro Screening of 4-(4-Chlorobenzyl)thiomorpholine

Compound Profile & Strategic Rationale

4-(4-Chlorobenzyl)thiomorpholine represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic halogenated benzyl ring with a semi-rigid thiomorpholine heterocycle. This structural motif is historically significant for two distinct pharmacological classes: Sigma-1 Receptor (

This guide provides a rigorous technical framework for screening this specific molecule, prioritizing targets based on Structure-Activity Relationship (SAR) probability.

Physicochemical Properties & Handling

-

Molecular Formula:

-

Molecular Weight: ~227.75 g/mol

-

LogP (Predicted): ~3.2 (Lipophilic)

-

pKa (Predicted): ~7.5–8.0 (Basic Nitrogen)

Critical Handling Protocol: Unlike its morpholine analog, the thiomorpholine ring is susceptible to S-oxidation .

-

Solubilization: Dissolve in anhydrous DMSO to create a 10 mM stock.

-

Storage: Store at -20°C under argon/nitrogen to prevent formation of the sulfoxide (

) or sulfone ( -

Quality Control: Verify integrity via LC-MS prior to screening. A shift in retention time or M+16/M+32 peaks indicates oxidation.

Primary Screening Module: Sigma-1 Receptor Affinity

Rationale: The 4-chlorobenzyl moiety attached to a basic amine (thiomorpholine) mimics the classic pharmacophore of high-affinity

Competitive Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant (

Materials:

-

Source Tissue: Guinea pig brain membranes or CHO cells overexpressing human

R. -

Radioligand:

-Pentazocine (Specific Activity ~30 Ci/mmol). -

Non-specific Control: Haloperidol (10

M). -

Buffer: 50 mM Tris-HCl, pH 7.4.

Protocol Workflow:

-

Preparation: Dilute 4-(4-Chlorobenzyl)thiomorpholine in assay buffer (Range:

M to -

Incubation: Mix membrane protein (100

g), radioligand (2 nM final), and test compound. -

Equilibrium: Incubate for 120 minutes at 37°C. (Note:

kinetics are slow; shorter times yield -

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Quantification: Liquid scintillation counting.

Data Analysis:

Calculate

Functional Validation: ER Stress Modulation

Binding does not distinguish agonists from antagonists.

Assay: Thapsigargin-induced Calcium Mobilization.

-

Cell Line: NG108-15 or MCF-7.

-

Readout: Fluo-4 AM fluorescence.

-

Logic: Pre-treat cells with the test compound (1-10

M). Induce ER stress with Thapsigargin (1-

Result A (Agonist): Attenuates the cytosolic

spike. -

Result B (Antagonist): No effect or potentiates the spike.

-

Secondary Screening Module: Antifungal/Sterol Isomerase

Rationale: The structure is an analog of Fenpropimorph , a morpholine-based fungicide that targets sterol

Sterol Profile Quantification (GC-MS)

Objective: Confirm inhibition of the ergosterol biosynthesis pathway.

Protocol:

-

Culture: Grow Candida albicans (ATCC 90028) in RPMI 1640.

-

Treatment: Dose cells with 4-(4-Chlorobenzyl)thiomorpholine at

MIC for 24 hours. -

Saponification: Pellet cells, reflux in 10% KOH/MeOH (80°C, 1 hr).

-

Extraction: Extract non-saponifiable lipids with n-heptane.

-

Analysis: GC-MS analysis of sterol fractions.

Interpretation:

-

Target Hit: Accumulation of precursors (e.g., fecosterol, episterol) and depletion of ergosterol confirms ERG2/ERG24 inhibition.

Visualization: Mechanism of Action Pathways

The following diagram illustrates the dual-pathway screening logic, linking the molecule's structural features to its biological effects on the Sigma-1 receptor (Chaperone activity) and Fungal Sterol synthesis.

Figure 1: Dual-pathway screening logic. Pathway A (Sigma-1) represents the primary CNS/Cytoprotective target. Pathway B (Sterol) represents the antimicrobial off-target or primary indication depending on therapeutic intent.

Metabolic Stability & Toxicity (ADME-Tox)

The thiomorpholine ring introduces a specific metabolic liability: S-oxidation .

Microsomal Stability Assay

Objective: Determine intrinsic clearance (

-

System: Human/Rat Liver Microsomes (0.5 mg/mL protein).

-

Cofactor: NADPH regenerating system.

-

Sampling: 0, 5, 15, 30, 60 min.

-

Analysis: LC-MS/MS monitoring parent (

) and metabolites (-

Note: If

min, the compound is likely a prodrug or requires structural modification (e.g., gem-dimethylation) to block oxidation.

-

Summary of Screening Targets

| Target / Assay | Readout | Relevance |

| Sigma-1 Receptor | CNS disorders, Neuropathic pain, Neuroprotection | |

| ERG2/ERG24 | Sterol Ratios | Antifungal activity (Fenpropimorph analog) |

| Microsomal Stability | Bioavailability (S-oxidation liability) | |

| Cytotoxicity (MTT) | General safety window |

References

-

Sigma-1 Receptor Ligand Design: Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature. [Link]

-

Thiomorpholine Scaffolds in Medicinal Chemistry: Asirvatham, S., et al. (2021).[1][2] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

-

Fenpropimorph and Sterol Isomerase Inhibition: Marcireau, C., et al. (1990). Stereoselective inhibition of sterol

-isomerase in yeast. Antimicrobial Agents and Chemotherapy.[3] [Link] -

Sigma Receptor Binding Protocols: Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. [Link]

Sources

4-(4-Chlorobenzyl)thiomorpholine mechanism of action prediction

Technical Whitepaper: Predictive Pharmacology & Mechanistic Profiling of 4-(4-Chlorobenzyl)thiomorpholine

Executive Summary This technical guide provides a comprehensive mechanistic prediction for 4-(4-Chlorobenzyl)thiomorpholine , a lipophilic heterocyclic amine. While not currently a marketed pharmaceutical, this chemical entity represents a "privileged scaffold" in medicinal chemistry, sharing significant structural homology with known Sigma receptor ligands, antifungal agents, and monoamine transporter modulators. This analysis synthesizes structure-activity relationship (SAR) data, bioisosteric principles, and computational logic to predict its primary mechanism of action (MoA), off-target liabilities, and required validation protocols.

Chemical Identity & Pharmacophore Analysis[1][2][3][4]

To predict the biological activity of 4-(4-Chlorobenzyl)thiomorpholine, we must first deconstruct its molecular architecture into functional pharmacophores.

Compound Structure:

-

Core: Thiomorpholine (1,4-thiazine) ring.

-

Linker: Methylene bridge (

). -

Tail: 4-Chlorophenyl group.[1]

Pharmacophore Mapping: The molecule exhibits a classic "Lipophilic-Linker-Basic Center" motif, a hallmark of CNS-active drugs and cationic amphiphilic drugs (CADs).

| Structural Motif | Physicochemical Property | Predicted Biological Interaction |

| 4-Chlorophenyl | High Lipophilicity ( | Anchors the molecule into hydrophobic pockets (e.g., Sigma receptors, SERT). The chlorine atom enhances metabolic stability at the para position and increases lipophilicity. |

| Tertiary Amine (N) | Basic Center (pKa | Protonated at physiological pH. Forms a critical salt bridge with aspartate residues (e.g., Asp126 in Sigma-1). |

| Thiomorpholine Sulfur | Soft Nucleophile / H-bond Acceptor | Bioisostere of morpholine (oxygen). Increases lipophilicity (LogP) compared to morpholine. Serves as a "metabolic handle" for S-oxidation. |

Primary Mechanism Prediction: Sigma-1 Receptor (σ1R) Modulation

Based on the Tanimoto similarity to known ligands (e.g., PD 144418, Haloperidol) and the N-benzyl heterocyclic scaffold, the highest probability target is the Sigma-1 Receptor (σ1R) .

Mechanistic Hypothesis

The σ1R is an endoplasmic reticulum (ER) chaperone protein. Ligands typically require a basic nitrogen flanked by hydrophobic regions.

-

Binding Mode: The protonated nitrogen of the thiomorpholine ring forms an electrostatic interaction (salt bridge) with Asp126 in the σ1R binding pocket. The 4-chlorobenzyl group occupies the primary hydrophobic sub-pocket, stabilized by aromatic interactions with Tyr103 and Phe107 .

-

Functional Consequence:

-

Agonism: If the thiomorpholine ring promotes oligomerization, it may enhance σ1R chaperone activity, promoting neuroprotection and alleviating ER stress.

-

Antagonism: If the bulk of the sulfur atom prevents conformational shifts, it may block σ1R translocation, potentially exhibiting analgesic (neuropathic pain) or antiproliferative effects.

-

Signaling Pathway Visualization

The following diagram illustrates the predicted downstream effects of σ1R modulation by the compound.

Caption: Predicted Sigma-1 Receptor signaling cascade. The ligand modulates ER-Mitochondria Ca2+ flux via IP3R stabilization.

Secondary Mechanism: Antifungal Activity (Sterol Biosynthesis)

Thiomorpholine derivatives are bioisosteres of morpholines (e.g., Amorolfine ), which are potent antifungals.

-

Target:

-reductase and -

Mechanism: The 4-chlorobenzyl group mimics the sterol core, while the charged nitrogen mimics the carbocationic high-energy intermediate formed during the enzymatic reduction.

-

Prediction: This compound likely possesses moderate antifungal activity against dermatophytes and Candida species, though the sulfur atom may alter potency compared to the oxygen-containing amorolfine.

Experimental Validation Protocols

To validate these predictions, a hierarchical screening approach is required. This protocol ensures data integrity and reproducibility.

Phase 1: In Silico Docking (Validation of Fit)

-

Objective: Confirm steric fit within the σ1R crystal structure (PDB ID: 5HK1).

-

Software: AutoDock Vina or Schrödinger Glide.

-

Protocol:

-

Prepare ligand: Protonate tertiary amine (pH 7.4). Generate 3D conformers.

-

Define Grid Box: Center on Asp126 of σ1R.

-

Score: Binding energy < -9.0 kcal/mol indicates high affinity.

-

Phase 2: Radioligand Binding Assay (The "Gold Standard")

-

Objective: Determine affinity (

). -

Reagents:

-

Source: Guinea pig brain membranes or CHO cells overexpressing human σ1R.

-

Radioligand:

(+)-Pentazocine (specific σ1R agonist).

-

-

Workflow:

-

Incubate membranes with

(+)-Pentazocine (2 nM) and varying concentrations of 4-(4-Chlorobenzyl)thiomorpholine ( -

Incubate for 120 min at 37°C in Tris-HCl buffer (pH 7.4).

-

Terminate via rapid filtration (Whatman GF/B filters).

-

Measure radioactivity via liquid scintillation counting.

-

Logic: Displacement of pentazocine confirms σ1R binding.

-

Phase 3: Functional Calcium Assay

-

Objective: Distinguish Agonist vs. Antagonist.

-

System: Bradykinin-induced Ca2+ release in SK-N-SH neuroblastoma cells.

-

Logic: σ1R agonists potentiate bradykinin-induced Ca2+ mobilization; antagonists inhibit this potentiation.

ADMET Prediction & Safety Profile

The "thiomorpholine" moiety introduces unique metabolic properties distinct from morpholine.[2]

| Parameter | Prediction | Rationale |

| Metabolic Stability | Low to Moderate | The sulfur atom is a "soft spot" for oxidation. S-oxidation by FMO (Flavin-containing monooxygenase) or CYP450 will rapidly form the sulfoxide and sulfone metabolites. |

| Lipophilicity (LogP) | ~3.2 – 3.8 | High lipophilicity suggests excellent Blood-Brain Barrier (BBB) penetration, supporting CNS indications. |

| Toxicity | hERG Channel Risk | The combination of a basic amine and lipophilic tail is a structural alert for hERG K+ channel blockage (QT prolongation risk). |

Metabolic Pathway Diagram

The following graph illustrates the predicted metabolic fate of the compound.

Caption: Predicted metabolic biotransformation pathways. S-oxidation is the dominant clearance route.

Conclusion

4-(4-Chlorobenzyl)thiomorpholine is predicted to be a high-affinity Sigma-1 receptor ligand with potential applications in neuropathic pain management or neuroprotection. Its mechanism relies on the electrostatic anchoring of the thiomorpholine nitrogen to Asp126 and hydrophobic interlocking of the chlorobenzyl tail. Researchers must prioritize S-oxidation stability profiling and hERG safety screening during early development due to the sulfur heteroatom and lipophilic cationic nature.

References

-

Sigma Receptor Pharmacology: Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

-

Thiomorpholine Bioisosteres: Asirvatham, S. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[3][4] Journal of Chemical Reviews, 3(4), 248-266. Link

-

Antifungal Mechanism: Espinel-Ingroff, A., et al. (2017). Antifungal Agents: Mechanisms of Action. Manual of Clinical Microbiology. Link

-

Sigma Ligand Crystal Structure: Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor.[5] Nature, 532(7600), 527–530. Link

-

Metabolic Oxidation of Thiomorpholines: Cashman, J. R., et al. (1990). Stereoselective S-oxygenation of thiomorpholine derivatives by the flavin-containing monooxygenase. Chemical Research in Toxicology. Link

Sources

- 1. PubChemLite - (4-chloro-benzyl)-(3-thiomorpholin-4-yl-phenyl)-amine (C17H19ClN2S) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jchemrev.com [jchemrev.com]

- 5. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 4-(4-Chlorobenzyl)thiomorpholine: A Technical Guide

Part 1: Executive Summary

4-(4-Chlorobenzyl)thiomorpholine represents a critical heterocyclic scaffold in medicinal chemistry, serving as a bioisostere to the more common 4-(4-chlorobenzyl)morpholine. The substitution of oxygen with sulfur in the morpholine ring introduces significant physicochemical deviations—specifically in lipophilicity (

This guide provides a rigorous technical analysis of the compound's physicochemical behavior. Unlike standard data sheets, this document focuses on the causality of its properties, offering validated experimental workflows for synthesis, characterization, and property determination. It is designed for researchers optimizing lead compounds where the thiomorpholine moiety is utilized to modulate polarity or mitigate metabolic clearance issues associated with morpholine ethers.

Part 2: Molecular Identity & Structural Analysis

The structural distinctiveness of 4-(4-chlorobenzyl)thiomorpholine lies in the thiomorpholine ring's "chair" conformation, which is more puckered than its morpholine counterpart due to the longer C-S bond lengths (approx.[1] 1.82 Å vs 1.43 Å for C-O).[1] This steric bulk influences receptor binding kinetics and solubility profiles.

Table 1: Core Identification Data[2]

| Property | Data | Technical Note |

| Chemical Name | 4-(4-Chlorobenzyl)thiomorpholine | IUPAC: 4-[(4-chlorophenyl)methyl]thiomorpholine |

| CAS Number | Not widely listed | Analogous to 4-(4-chlorobenzyl)morpholine (CAS 6425-43-0) |

| Molecular Formula | Sulfur atom introduces heavy atom effect in MS | |

| Molecular Weight | 227.75 g/mol | Monoisotopic Mass: 227.05 g/mol |

| SMILES | Clc1ccc(CN2CCSCC2)cc1 | Useful for QSAR modeling |

| InChI Key | Predicted | Based on structure connectivity |

| Structural Class | N-Benzyl Thiomorpholine | Lipophilic amine base |

Part 3: Physicochemical Profile

Solid State & Physical Properties

Based on structural analogs (e.g., 4-(4-bromobenzyl)thiomorpholine), the chloro-derivative exists at the boundary of a viscous oil and a low-melting solid at room temperature.

-

Physical State: Viscous oil or low-melting solid (approx. MP 25–35 °C).[1]

-

Boiling Point: Predicted ~310–320 °C at 760 mmHg.[1]

-

Density: ~1.15 g/cm³ (Higher than water due to S and Cl atoms).[1]

-

Refractive Index: Predicted

(High polarizability of sulfur).[1]

Solution State Properties (Lipophilicity & pKa)

The thiomorpholine sulfur is less electronegative than oxygen, making the nitrogen lone pair slightly more available, though the inductive effect of the benzyl group modulates this.[1]

-

pKa (Conjugate Acid): ~8.2 – 8.6 .[1]

-

Lipophilicity (LogP): ~3.1 – 3.3 .

-

Comparison: This is approx. 0.5–1.0 log units higher than the morpholine analog.

-

Implication: Higher LogP increases blood-brain barrier (BBB) penetration potential but also increases non-specific protein binding.

-

Table 2: Solubility Profile

| Solvent | Solubility Rating | Application |

| Water (pH 7) | Low (< 0.1 mg/mL) | Poor aqueous solubility requires co-solvents (DMSO).[1] |

| 0.1 M HCl | High (> 10 mg/mL) | Forms water-soluble hydrochloride salt.[1] |

| Dichloromethane | Miscible | Ideal for extraction and synthesis workup.[1] |

| DMSO | High (> 50 mg/mL) | Standard solvent for biological assays.[1] |

Part 4: Synthetic Pathways & Stability

The synthesis of 4-(4-chlorobenzyl)thiomorpholine typically follows a nucleophilic substitution pathway. The sulfur atom in the ring is susceptible to oxidation, requiring specific handling to prevent sulfoxide/sulfone formation.

Synthetic Workflow (DOT Diagram)

Figure 1: Nucleophilic substitution pathway for the synthesis of 4-(4-chlorobenzyl)thiomorpholine.

Stability Considerations

-

Oxidative Instability: The sulfide ether (-S-) can oxidize to sulfoxide (S=O) and sulfone (O=S=O) upon prolonged exposure to air or peroxides.[1]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C.

-

-

Chemical Compatibility: Avoid strong oxidizing agents (e.g., mCPBA, H2O2) unless the S-oxide derivative is the target.[1]

Part 5: Analytical Characterization Protocols

Accurate identification requires distinguishing the thiomorpholine ring protons from the benzyl protons.

HPLC Method Development

Because the compound lacks strong chromophores aside from the chlorobenzene ring, detection at low wavelengths is necessary.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (buffers basic nitrogen).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 10 minutes.

-

Detection: UV @ 220 nm (End absorption of S and Cl) and 254 nm (Benzylic).[1]

NMR Interpretation (Predicted)

-

1H NMR (400 MHz, CDCl3):

Part 6: Experimental Workflows

Protocol 1: Determination of pKa via Potentiometric Titration

Objective: To determine the ionization constant of the tertiary amine nitrogen.

-

Preparation: Dissolve 5 mg of compound in 10 mL of a mixed solvent system (Water:Methanol 1:1) to ensure solubility.

-

Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0).

-

Titration: Titrate with 0.01 M HCl using an automatic titrator.

-

Data Analysis: Plot pH vs. Volume of titrant. The inflection point corresponds to the pKa.

-

Correction: Apply the Yasuda-Shedlovsky extrapolation to correct for the methanol co-solvent effect to obtain aqueous pKa.

-

Protocol 2: Shake-Flask LogP Determination

Objective: To validate lipophilicity for ADME prediction.

Figure 2: Standard Shake-Flask protocol for LogP determination.

-

Saturation: Saturate 1-octanol with water and water with 1-octanol for 24 hours prior to use.

-

Dissolution: Dissolve the compound in the octanol phase to a concentration of 1 mM.

-

Equilibration: Mix equal volumes of drug-octanol and water. Shake for 4 hours; let stand for 20 hours.

-

Quantification: Analyze both phases via HPLC (Section 5.1).

-

Calculation:

.

Part 7: References

-

Medicines for All Institute (M4ALL). Techno-economic analyses of routes toward sutezolid and thiomorpholine synthesis.[4][5] Virginia Commonwealth University. [1]

-

Steiner, A., et al. (2022). "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow."[1][2][6] Organic Process Research & Development. [1]

-

National Center for Biotechnology Information. PubChem Compound Summary for substituted thiomorpholines.[1]

-

ChemicalBook. Safety and Properties of Thiomorpholine Derivatives.[1]

-

Fisher Scientific. Safety Data Sheet: Thiomorpholine.[1]

Sources

- 1. US20020161528A1 - Tool for lipophilicity determination in drug discovery basic and neutral compounds - Google Patents [patents.google.com]

- 2. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Thiomorpholine - Wikipedia [en.wikipedia.org]

Thiomorpholine Architectures in Medicinal Chemistry: Synthesis, Functionalization, and Bioisosteric Utility

Executive Summary

The thiomorpholine scaffold—a sulfur-containing analog of morpholine—represents a critical bioisostere in modern drug discovery.[1][2][3] While morpholine is ubiquitous in FDA-approved drugs, its replacement with thiomorpholine offers a strategic lever to modulate lipophilicity (

Strategic Rationale: The Bioisosteric Imperative

Physicochemical Modulation

The substitution of the morpholine ether oxygen with sulfur effects a dramatic shift in physicochemical properties. The sulfur atom is larger, more lipophilic, and less electronegative.

-

Lipophilicity (

): Thiomorpholine is significantly more lipophilic than morpholine. This is advantageous when blood-brain barrier (BBB) penetration is required or when a lead compound is too polar. -

Electronic Character: The lone pairs on sulfur are more diffuse (soft base) compared to oxygen (hard base), altering interaction kinetics with metal-center enzymes (e.g., metalloproteases).

-

Metabolic "Switch": Unlike the ether linkage, the thioether is a metabolic handle. It can be oxidized in vivo to the sulfoxide (

) or sulfone (

The Oxidation State Decision Matrix

A unique advantage of thiomorpholines is the ability to "tune" polarity post-synthesis.

| Scaffold | LogP Trend | H-Bond Acceptor (HBA) | H-Bond Donor (HBD) | Primary Utility |

| Morpholine | Baseline | Strong (Ether O) | None (if N-sub) | General solubility/metabolic stability. |

| Thiomorpholine | High (+1.0 vs Morph) | Weak (Thioether S) | None (if N-sub) | Increasing permeability; hydrophobic pockets. |

| Thiomorpholine 1,1-Dioxide | Low (Polar) | Strong (Sulfone O) | None (if N-sub) | Lowering LogP; introducing strong H-bond acceptors. |

Visualization: SAR Decision Logic

The following diagram illustrates the decision pathway for selecting thiomorpholine derivatives based on ADME constraints.

Figure 1: Decision matrix for transitioning from morpholine to thiomorpholine scaffolds based on ADME/Tox liabilities.

Synthetic Methodologies

Route A: The "Classic" Dialkylation (Batch)

-

Mechanism: Double nucleophilic substitution.

-

Substrates: Primary amines + divinyl sulfone (for 1,1-dioxides) or thiodiglycol (harsh conditions).

-

Cons: Often requires high temperatures; thiodiglycol requires activation (e.g., to dichloride).

Route B: Photochemical Thiol-Ene (Modern/Flow)

-

Mechanism: Radical addition of cysteamine to vinyl chloride followed by base-mediated cyclization.

-

Pros: High yield, mild conditions, scalable in continuous flow reactors.

-

Cons: Requires specialized photochemical equipment (UV/Blue LED).

Route C: Reduction of Thiomorpholin-3-ones

-

Mechanism: Condensation of mercaptoacetates with aziridines (or amino acid derivatives) to form the lactam, followed by reduction (LiAlH4/BH3).

-

Pros: Allows precise introduction of substituents on the carbon ring (C2/C3 positions).

Detailed Experimental Protocols

Protocol 1: Synthesis of Thiomorpholine via Photochemical Flow

Rationale: This method represents the state-of-the-art for generating the unsubstituted core efficiently, avoiding the toxicity of mustard gas equivalents.

Reagents:

-

Cysteamine Hydrochloride (CAS: 156-57-0)

-

Vinyl Chloride (gas) or Vinyl Bromide (liquid alternative)

-

DIPEA (N,N-Diisopropylethylamine)

-

Methanol (Solvent)

Workflow:

-

Feed Preparation: Dissolve Cysteamine HCl (4.0 M) and 9-Fluorenone (0.5 mol%) in Methanol.

-

Thiol-Ene Reaction: Pump the solution through a transparent fluoropolymer tubing reactor (FEP) irradiated by Blue LEDs (450 nm). Introduce Vinyl Chloride gas (or liquid equivalent) into the stream.

-

Reaction Time: ~10-20 minutes residence time.

-

Intermediate: 2-((2-chloroethyl)thio)ethan-1-amine hydrochloride.

-

-

Cyclization: Direct the stream into a heated coil (60°C) and merge with a stream of DIPEA (2.5 equiv).

-

Workup: Collect the output. Remove solvent in vacuo. The residue is basified (NaOH) and extracted with DCM.

-

Purification: Distillation (bp 169°C) or conversion to HCl salt for crystallization.

Self-Validation Check:

-

NMR: Look for the disappearance of vinyl protons and the symmetry of the thiomorpholine ring (two triplets in 1H NMR if unsubstituted).

Protocol 2: Oxidation to Thiomorpholine 1,1-Dioxide

Rationale: The sulfone derivative is a critical pharmacophore in drugs like Sutezolid. This protocol ensures complete oxidation without N-oxidation (if amine is protected).

Reagents:

-

N-Boc-Thiomorpholine (CAS: 137076-22-3)

-

m-Chloroperoxybenzoic acid (mCPBA, 77% max)

-

Dichloromethane (DCM)

-

10% Na2SO3 (Quench)

Step-by-Step:

-

Dissolution: Dissolve N-Boc-Thiomorpholine (1.0 equiv) in DCM (0.1 M). Cool to 0°C.

-

Addition: Add mCPBA (2.2 equiv) portion-wise over 30 minutes. Note: Stoichiometry is key. <2 equiv yields sulfoxide.[8]

-

Reaction: Warm to room temperature and stir for 4 hours. A white precipitate (m-chlorobenzoic acid) will form.

-

Quench: Filter the precipitate. Wash the filtrate with 10% Na2SO3 (removes excess peroxide) and then Sat. NaHCO3 (removes acid).

-